2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-bromo-2-nitroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-methyl-2-nitrophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties .
Properties
Molecular Formula |
C8H5BrN4O2S |
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Molecular Weight |
301.12 g/mol |
IUPAC Name |
5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
InChI Key |
LPYQAUWURVEYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
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